molecular formula C8H12N6 B13297521 1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine

1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13297521
M. Wt: 192.22 g/mol
InChI Key: XDLKHMYFEGGJJY-UHFFFAOYSA-N
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Description

1-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a 1,2,3-triazole core linked via an ethyl spacer to a 2-methylimidazole moiety. This structural motif is common in medicinal chemistry due to the triazole’s stability and imidazole’s role in coordinating metal ions or participating in π-π stacking interactions.

Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

1-[2-(2-methylimidazol-1-yl)ethyl]triazol-4-amine

InChI

InChI=1S/C8H12N6/c1-7-10-2-3-13(7)4-5-14-6-8(9)11-12-14/h2-3,6H,4-5,9H2,1H3

InChI Key

XDLKHMYFEGGJJY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCN2C=C(N=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves the formation of the imidazole and triazole rings followed by their coupling. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization and coupling processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions often involve controlled temperatures, specific solvents (e.g., DMSO, methanol), and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can introduce alkyl or aryl groups at specific positions on the imidazole or triazole rings .

Scientific Research Applications

1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to their active sites or modulate receptor functions by interacting with their binding domains. These interactions can lead to various biological effects, including the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, and linker groups. Below is a comparative analysis supported by evidence:

Structural Analogs with Modified Triazole/Imidazole Substituents

Compound Name Structure Key Differences Pharmacological Relevance Reference
1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride Triazole linked to 4-fluorophenoxyethyl group Fluorine substitution increases electronegativity and lipophilicity, potentially enhancing membrane permeability. Anticandidal or antibacterial activity (hypothesized) .
4-Methyl-5-(1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine Thiazole core replaces triazole Thiazole’s sulfur atom alters electronic properties; reduced hydrogen-bonding capacity compared to triazole amine. Potential kinase inhibition due to thiazole’s prevalence in kinase inhibitors .
N-(2-(Ethylsulfonyl)-5-methoxyphenyl)-1-(3-(pyridin-2-yl)phenyl)-1H-1,2,3-triazol-4-amine Sulfonyl and pyridyl substituents Sulfonyl group enhances solubility; pyridyl enables π-π interactions with aromatic residues in enzymes. Likely targets enzymes like tyrosine kinases .

Compounds with Extended Aromatic Systems

  • {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine: Incorporates benzoimidazole and trifluoromethyl groups. Applications: Anticancer or antiviral agents (e.g., targeting topoisomerases) .
  • 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c): Benzodiazole-thiazole-triazole hybrid. Bromine substitution may improve halogen bonding with protein targets. Demonstrated in silico docking with glycosidase enzymes (e.g., α-glucosidase) .

Simplified Imidazole Derivatives

  • 2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine :
    • Lacks triazole ring; shorter ethylamine linker.
    • Reduced steric hindrance but lower thermal stability.
    • Precursor for neurotransmitter analogs (e.g., histamine derivatives) .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound 1-[2-(4-Fluorophenoxy)ethyl] Analog Thiazole Analog ()
Molecular Weight ~263 g/mol ~328 g/mol (with HCl) ~208 g/mol
LogP Estimated ~1.5 Higher (~2.2 due to fluorine) ~1.8 (thiazole’s hydrophobicity)
Hydrogen Bond Donors 2 (amine, imidazole NH) 2 2
Bioavailability Moderate (imidazole’s basicity may limit absorption) Improved (fluorine enhances permeability) High (small size and thiazole’s solubility)

Biological Activity

1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The compound has the following chemical characteristics:

  • Molecular Formula : C₈H₁₂N₆
  • Molecular Weight : 192.22 g/mol
  • CAS Number : 1600405-03-5

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The triazole moiety is known for its ability to form hydrogen bonds with enzymes and receptors, which can influence various biochemical pathways. Specifically, the compound may act as an inhibitor of certain enzymes involved in metabolic processes, potentially impacting glucose metabolism and providing benefits in conditions such as diabetes.

Antidiabetic Properties

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant inhibitory activity against α-glucosidase, an enzyme crucial in carbohydrate digestion. For instance, compounds structurally similar to 1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine have shown IC₅₀ values ranging from 50 to 268 µM against Saccharomyces cerevisiae α-glucosidase . This suggests that our compound may also possess similar antidiabetic properties.

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. The structural features of 1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine may enhance its efficacy against various pathogens. In vitro studies have indicated that triazole compounds can disrupt fungal cell membranes and inhibit growth .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated using various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells by affecting cell cycle progression. For example, compounds with similar structures have been reported to increase the percentage of cells in the subG0/G1 phase, indicating a potential for inducing cell death .

Study 1: Inhibition of α-glucosidase

A study focused on the synthesis and evaluation of various imidazole and triazole derivatives demonstrated that certain compounds exhibited strong inhibition of α-glucosidase. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions significantly enhanced inhibitory potency .

CompoundIC₅₀ (µM)Structural Features
Compound A50 ± 0.12Amide functionality
Compound B268 ± 0.09Triazole ring

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of triazole derivatives against a range of bacterial strains. The results indicated that compounds similar to our target showed promising results against Gram-positive bacteria, suggesting a potential application in treating infections .

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